7-[(2,4-difluorobenzyl)oxy]-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one
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Overview
Description
3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-[(2,4-DIFLUOROPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by its unique structural features, which include a decahydroisoquinoline moiety, a difluorophenyl group, and a chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-[(2,4-DIFLUOROPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as palladium or platinum complexes, can also enhance the reaction rates and selectivity. Additionally, the purification of the final product may involve techniques like column chromatography or recrystallization to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-[(2,4-DIFLUOROPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in the decahydroisoquinoline moiety can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a hydroxyl group.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like bromine (Br2) for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-[(2,4-DIFLUOROPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-[(2,4-DIFLUOROPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-[(2,4-DIFLUOROPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE include:
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
3,4-Dihydroisoquinolinones: Studied for their potential as aldose reductase inhibitors.
Uniqueness
The uniqueness of 3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-[(2,4-DIFLUOROPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE lies in its combination of structural features, which confer distinct chemical reactivity and potential biological activities. The presence of the difluorophenyl group, in particular, enhances its stability and bioavailability compared to similar compounds .
Properties
Molecular Formula |
C29H31F2NO5 |
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Molecular Weight |
511.6 g/mol |
IUPAC Name |
3-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethyl]-7-[(2,4-difluorophenyl)methoxy]-4,8-dimethylchromen-2-one |
InChI |
InChI=1S/C29H31F2NO5/c1-17-22-8-9-25(36-16-19-6-7-21(30)13-24(19)31)18(2)27(22)37-28(34)23(17)14-26(33)32-12-11-29(35)10-4-3-5-20(29)15-32/h6-9,13,20,35H,3-5,10-12,14-16H2,1-2H3 |
InChI Key |
DMDHAHVKAKYSCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=C(C=C(C=C3)F)F)CC(=O)N4CCC5(CCCCC5C4)O |
Origin of Product |
United States |
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